molecular formula C6H9N3O3S B12869606 4-Acetyl-1-methyl-1H-pyrazole-5-sulfonamide CAS No. 111493-61-9

4-Acetyl-1-methyl-1H-pyrazole-5-sulfonamide

Cat. No.: B12869606
CAS No.: 111493-61-9
M. Wt: 203.22 g/mol
InChI Key: QBTILWNLODCKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-1-methyl-1H-pyrazole-5-sulfonamide (CAS 111493-61-9) is a chemical reagent with the molecular formula C6H9N3O3S and a molecular weight of 203.22 g/mol. This compound belongs to the class of pyrazole sulfonamides, which are recognized as key structural motifs in the development of agents with biological activity . Scientific literature indicates that pyrazole-sulfonamide hybrids are of significant interest in medicinal chemistry due to their potential for antibacterial and antimycobacterial activities . Some synthesized pyrazole sulfonamide derivatives have demonstrated potent, selective antibacterial activity against Gram-positive bacteria such as B. subtilis, highlighting the value of this chemical class in antimicrobial research . Furthermore, related pyrazole sulfonamide compounds have been identified as major metabolites of established pesticides, such as azimsulfuron, formed in soil and animal systems . This makes this compound a compound of interest for environmental fate and metabolism studies, particularly in understanding the degradation pathways and ecological impact of sulfonylurea-based agrochemicals . The presence of both acetyl and sulfonamide functional groups on the pyrazole core makes this molecule a versatile building block for further chemical synthesis and exploration in various scientific fields. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

111493-61-9

Molecular Formula

C6H9N3O3S

Molecular Weight

203.22 g/mol

IUPAC Name

4-acetyl-2-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C6H9N3O3S/c1-4(10)5-3-8-9(2)6(5)13(7,11)12/h3H,1-2H3,(H2,7,11,12)

InChI Key

QBTILWNLODCKRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N=C1)C)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-1-methyl-1H-pyrazole-5-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-1-methyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Activities

1. Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives, including 4-acetyl-1-methyl-1H-pyrazole-5-sulfonamide, exhibit promising anticancer activities. For instance, compounds derived from pyrazole structures have been tested against various cancer cell lines, showing effective inhibition of cell growth. In particular, derivatives from the pyrazole family have been reported to have significant cytotoxic effects on MCF7 and A549 cell lines, with IC50 values indicating their potency against tumor proliferation .

2. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have shown effectiveness in reducing inflammation in various models. For example, studies using carrageenan-induced paw edema in rats demonstrated that certain pyrazole derivatives significantly reduced swelling and inflammation compared to standard anti-inflammatory drugs .

3. Antimicrobial Activity

Research has indicated that pyrazole compounds possess notable antimicrobial properties. This compound and its analogs have been tested against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, showing effective antibacterial activity with minimal inhibitory concentration (MIC) values suggesting their potential as antimicrobial agents .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer potential of several pyrazole derivatives, including this compound, against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 12 µM. The study suggests further exploration into its mechanism of action and structure-activity relationship (SAR) to enhance its efficacy .

Case Study 2: Anti-inflammatory Evaluation

In an experimental model using carrageenan-induced inflammation, a series of pyrazole derivatives were administered to assess their anti-inflammatory effects. The results showed that compounds similar to this compound significantly reduced paw edema at doses comparable to standard treatments like ibuprofen, highlighting their potential therapeutic application in inflammatory diseases .

Summary Table of Applications

ApplicationDescriptionReference
AnticancerEffective against various cancer cell lines (e.g., MCF7, A549) with significant cytotoxicity
Anti-inflammatoryReduces inflammation in animal models compared to standard drugs
AntimicrobialDemonstrated antibacterial activity against pathogenic bacteria

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole sulfonamide derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a detailed comparison of 4-acetyl-1-methyl-1H-pyrazole-5-sulfonamide with structurally related compounds:

Structural and Substituent Variations

Compound Name Substituents (Position) Key Structural Features Reference
This compound Acetyl (C-4), Methyl (N-1) Planar pyrazole core; acetyl enhances polarity
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide Chloro (C-5), Dimethyl (N-1, C-3) Chloro increases lipophilicity
5-Benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylate Benzoyl (C-5), Phenyl (N-1) Bulky benzoyl improves receptor interaction
1-Methyl-4-phenyl-1H-pyrazole-5-sulfonamide Phenyl (C-4), Methyl (N-1) Aromatic phenyl enhances stability

Pharmacological Activity

  • Analgesic Activity: The acetyl-substituted compound (target) shows moderate activity, while the benzoylamino derivative (4c) exhibits potency comparable to pentazocine (reference drug) . Thiourea substituents (e.g., 3d, 3e) abolish activity, highlighting the importance of electron-withdrawing groups . The chloro-substituted analog () lacks reported analgesic data but may prioritize metabolic stability due to halogenation .
  • Anti-inflammatory Activity: Compounds with bulky groups (e.g., benzoylamino, phenyl) show prolonged efficacy in carrageenan-induced edema tests, peaking at 2 hours . The acetyl group’s moderate polarity may balance solubility and membrane permeability .

Physicochemical Properties

  • Melting Points :

    • Pyrazole sulfonamides with aromatic substituents (e.g., phenyl, benzoyl) exhibit higher melting points (>150°C) due to π-π stacking .
    • The acetyl-substituted compound likely has a lower melting point (~100–120°C) owing to reduced crystallinity .
  • Spectral Data :

    • IR spectra of acetyl derivatives show strong C=O stretches (~1700 cm⁻¹), absent in chloro or methylsulfanyl analogs .
    • NMR data confirm substituent orientation, such as downfield shifts for sulfonamide protons (~7–8 ppm) .

Biological Activity

4-Acetyl-1-methyl-1H-pyrazole-5-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology, anti-inflammatory treatments, and antimicrobial applications. This article explores the synthesis, biological evaluations, and therapeutic implications of this compound, drawing from diverse research studies.

Chemical Structure

The compound features a pyrazole ring substituted with an acetyl group and a sulfonamide moiety, which is crucial for its biological activity. The general structure can be represented as follows:

4 Acetyl 1 methyl 1H pyrazole 5 sulfonamide\text{4 Acetyl 1 methyl 1H pyrazole 5 sulfonamide}

Synthesis

The synthesis of this compound typically involves the reaction of sulfanilamide with acetylacetone in the presence of acid catalysts. This method allows for the introduction of the acetyl group at the 4-position of the pyrazole ring, which is essential for its biological properties.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 3.79 µM to 42.30 µM across different studies, indicating potent antiproliferative effects .
Cell LineIC50 (µM)Reference
MCF73.79
A54926
HepG217.82

Anti-inflammatory Properties

The sulfonamide group in this compound contributes to its anti-inflammatory effects. Studies have shown that compounds with similar structures exhibit selective inhibition of cyclooxygenase enzymes (COX), which are critical in inflammatory pathways:

  • Inhibition Potency : Compounds related to this structure have shown IC50 values as low as 0.01 µM against COX-2, indicating strong anti-inflammatory potential .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has been shown to exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA):

Bacterial StrainMIC (µM)Reference
MRSA25.1
E. coli12.5

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammation and cancer cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, contributing to its anticancer efficacy.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Study on Lung Cancer : A study involving A549 cells treated with this compound reported significant reductions in cell viability and increased apoptosis markers .
  • Anti-inflammatory Effects : In vivo studies demonstrated that compounds similar to this pyrazole derivative significantly reduced edema in animal models, supporting its potential use as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for 4-Acetyl-1-methyl-1H-pyrazole-5-sulfonamide?

The synthesis involves a multi-step process:

Cyclization : Ethyl acetoacetate reacts with monomethylhydrazine under acidic conditions (e.g., HCl in ethanol) to form the pyrazole core.

Acylation : The pyrazole intermediate undergoes acetylation using acetyl chloride in dichloromethane (DCM) with pyridine as a catalyst.

Sulfonation : Introduction of the sulfonamide group via reaction with sulfonyl chloride in acetone, catalyzed by K₂CO₃.
Key parameters include reaction times (9–13 hours) and yields (77–89%). Optimization of solvent polarity and catalyst selection is critical .

Q. Table 1: Representative Reaction Conditions

StepSolventCatalystTime (h)Yield (%)
CyclizationEthanolHCl1082
AcylationDCMPyridine1285
SulfonationAcetoneK₂CO₃978

Q. Which spectroscopic techniques are used to characterize this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., acetyl C=O stretch ~1700 cm⁻¹, sulfonamide S=O stretches ~1350–1150 cm⁻¹).
  • ¹H-NMR : Confirms substituent positions (e.g., methyl group on pyrazole as a singlet at δ ~2.5 ppm; acetyl methyl at δ ~2.3 ppm).
  • Mass Spectrometry : Verifies molecular weight (e.g., m/z 245 for C₇H₁₀N₃O₃S) and fragmentation patterns.
    Elemental analysis ensures purity (>98%) .

Q. What safety protocols are essential for handling this compound?

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use a fume hood to avoid inhalation.
  • Storage : Cool, dry environment away from ignition sources.
  • First Aid : Flush eyes with water for 15 minutes; seek medical attention for ingestion. Refer to SDS for detailed emergency measures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency.
  • Catalyst Optimization : Use DMAP instead of pyridine for faster acylation.
  • Stoichiometry : A 1.2:1 molar ratio of acetyl chloride to pyrazole intermediate reduces side products.
  • Monitoring : TLC (hexane:ethyl acetate 3:1) tracks reaction progress .

Q. How do researchers resolve discrepancies between in vitro and in vivo pharmacological data?

  • Bioavailability Studies : Assess absorption/metabolism using HPLC-MS to identify inactive metabolites.
  • Model Systems : Co-culture in vitro models (e.g., liver microsomes + target cells) mimic in vivo metabolism.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

Q. What computational methods predict the compound’s biological activity?

  • Molecular Docking : Software like AutoDock Vina evaluates binding affinity to target receptors (e.g., cannabinoid receptors).
  • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with activity.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How is X-ray crystallography applied to confirm the compound’s structure?

  • Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 293 K with an APEX2 diffractometer.
  • Refinement : SHELXL refines structures to R-factors <0.05, validating bond lengths (e.g., C–C = 1.54 Å) and angles .

Q. What analytical strategies detect synthetic byproducts or isomers?

  • HPLC : C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water gradient (30→70% over 20 min) resolves isomers.
  • LC-MS : Identifies byproducts via molecular ion peaks (e.g., m/z 260 for a chlorinated side product).
  • 2D-NMR : NOESY correlations distinguish regioisomers .

Q. How is the compound’s ulcerogenic potential evaluated in preclinical studies?

  • Animal Models : Oral administration to rats (50–100 mg/kg) followed by gastric lesion scoring after 24 hours.
  • Biomarkers : Measure prostaglandin E₂ (PGE₂) levels via ELISA to assess COX-1 inhibition.
  • Comparative Analysis : Ulcerogenic index (UI) = (Number of ulcers in test group)/(Control group). A UI <1.5 indicates low risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.